2-(4H-1,2,4-triazol-3-yl)phenol
Overview
Description
2-(4H-1,2,4-Triazol-3-yl)phenol is a chemical compound with the empirical formula C8H7N3O and a molecular weight of 161.16 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its ring structure .
Molecular Structure Analysis
The molecular structure of 2-(4H-1,2,4-triazol-3-yl)phenol consists of a phenol group attached to a 1,2,4-triazole ring . The triazole ring is a five-membered heterocycle containing two carbon atoms and three nitrogen atoms .Scientific Research Applications
1. Synthesis of Novel Derivatives
- Application : A novel 2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde was synthesized as a bisulfite adduct .
2. Antimicrobial and Antifungal Applications
- Application : 1,2,4-triazole derivatives have been found to exhibit significant antimicrobial and antifungal activities . They are used in the synthesis of various medicines such as Fluconazole and Anastrozole .
3. Anti-inflammatory and Antioxidant Activities
- Application : 1,2,4-triazole derivatives have been found to exhibit significant anti-inflammatory and antioxidant activities .
- Method : The specific methods of application or experimental procedures vary depending on the specific derivative and its intended use .
- Results : The outcomes of these applications are typically measured in terms of their efficacy in reducing inflammation or neutralizing harmful free radicals .
4. Anticancer and Antitumor Activities
- Application : Certain 1,2,4-triazole derivatives have shown potential as anticancer and antitumor agents .
- Method : These compounds are typically tested in vitro against various cancer cell lines to determine their cytotoxicity .
- Results : The effectiveness of these compounds is usually assessed based on their ability to inhibit the growth of cancer cells .
5. Antiviral Activities
- Application : Some 1,2,4-triazole derivatives have demonstrated antiviral properties .
- Method : These compounds are typically tested against various viruses to assess their antiviral activity .
- Results : The outcomes of these applications are typically measured in terms of their efficacy in inhibiting viral replication .
6. Industrial Applications
- Application : 1,2,4-triazole derivatives are used in various industrial applications, including as inhibitors, pesticides, dyes, acid-indicators, and other industrial chemicals .
- Method : The specific methods of application or experimental procedures vary depending on the specific derivative and its intended use .
- Results : The outcomes of these applications are typically measured in terms of their effectiveness in their respective roles .
Future Directions
The future directions for research on 2-(4H-1,2,4-triazol-3-yl)phenol and similar compounds could include further studies on their synthesis, structure, and biological activities . There is also potential for these compounds to be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
properties
IUPAC Name |
2-(1H-1,2,4-triazol-5-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-7-4-2-1-3-6(7)8-9-5-10-11-8/h1-5,12H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPCCOBUMDDPJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=NN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4H-1,2,4-triazol-3-yl)phenol | |
CAS RN |
91983-44-7 | |
Record name | 2-(4H-1,2,4-triazol-3-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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